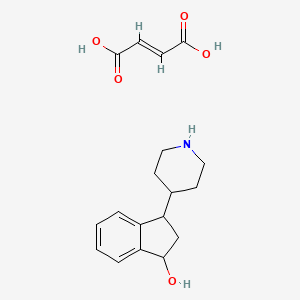
3-(4-Piperidyl)-1-indanol fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Piperidyl)-1-indanol fumarate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Piperidyl)-1-indanol fumarate typically involves the formation of the piperidine ring followed by the introduction of the indanol moiety. Common synthetic routes include hydrogenation, cyclization, and amination reactions. For instance, palladium and rhodium hydrogenation can be used to achieve the desired piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective processes. These methods may include the use of specific precursor chemicals and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Piperidyl)-1-indanol fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while reduction can yield piperidines with different substituents .
Scientific Research Applications
3-(4-Piperidyl)-1-indanol fumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a tool for studying biological processes involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-(4-Piperidyl)-1-indanol fumarate involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Piperidyl)-1-indanol fumarate include other piperidine derivatives such as:
Piperine: An alkaloid found in black pepper with antioxidant properties.
Evodiamine: A compound with antiproliferative effects on cancer cells.
Matrine: An alkaloid with anti-inflammatory and anticancer properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the piperidine ring and the indanol moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
20902-75-4 |
|---|---|
Molecular Formula |
C18H23NO5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-piperidin-4-yl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C14H19NO.C4H4O4/c16-14-9-13(10-5-7-15-8-6-10)11-3-1-2-4-12(11)14;5-3(6)1-2-4(7)8/h1-4,10,13-16H,5-9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
MPFKTQKRAGQATD-WLHGVMLRSA-N |
Isomeric SMILES |
C1CNCCC1C2CC(C3=CC=CC=C23)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CNCCC1C2CC(C3=CC=CC=C23)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















